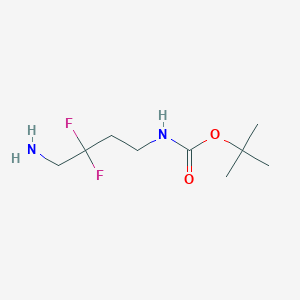
tert-Butyl-N-(4-Amino-3,3-difluorbutyl)carbamát
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compounds like “tert-butyl N-(4-amino-3,3-difluorobutyl)carbamate” belong to the class of organic compounds known as carbamates . These are organic compounds containing the functional group -OC(O)NR2, with R being an organyl group .
Molecular Structure Analysis
The molecular structure of “tert-butyl N-(4-amino-3,3-difluorobutyl)carbamate” would consist of a carbamate group (-OC(O)NR2) attached to a tert-butyl group and a 4-amino-3,3-difluorobutyl group . The exact 3D conformation would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
Carbamates, in general, can undergo a variety of chemical reactions, including hydrolysis, aminolysis, and rearrangements . The specific reactions that “tert-butyl N-(4-amino-3,3-difluorobutyl)carbamate” can undergo would depend on its exact structure and the reaction conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of “tert-butyl N-(4-amino-3,3-difluorobutyl)carbamate” would depend on its exact structure. In general, carbamates tend to have moderate polarity and can form hydrogen bonds, which can affect their solubility and reactivity .Wissenschaftliche Forschungsanwendungen
Synthese von N-Boc-geschützten Anilinen
“tert-Butylcarbamát”, eine verwandte Verbindung, wurde in der palladiumkatalysierten Synthese von N-Boc-geschützten Anilinen verwendet . Es ist möglich, dass “tert-Butyl-N-(4-Amino-3,3-difluorbutyl)carbamát” auf ähnliche Weise verwendet werden könnte und als Schutzgruppe für Amine während der Synthese dient.
Synthese von Tetrasubstituierten Pyrrolen
“tert-Butylcarbamát” wurde auch bei der Synthese von tetrasubstituierten Pyrrolen verwendet, die an der C-3-Position mit Ester- oder Ketongruppen funktionalisiert sind . Auch hier könnte “this compound” ähnliche Anwendungen haben.
Festphasensynthese von Lactam-cyclischen Peptiden
Eine verwandte Verbindung, “tert-Butyl-Disulfid-geschützte Aminosäuren”, wurde für die Fmoc-Festphasensynthese von Lactam-cyclischen Peptiden unter milden, metallfreien Bedingungen verwendet . Es ist möglich, dass “this compound” in einem ähnlichen Kontext verwendet werden könnte.
Hemmung der Aggregation von Amyloid-Beta-Peptid
In-vitro-Studien deuteten darauf hin, dass eine verwandte Verbindung, “tert-Butyl-(4-Hydroxy-3-((3-(2-Methylpiperidinyl)propyl)carbamoyl)phenyl)carbamát”, sowohl als β-Sekretase als auch als Acetylcholinesterase-Inhibitor wirken kann und die Aggregation von Amyloid-Beta-Peptid (Aβ) und die Bildung von Fibrillen (fAβ) aus Aβ 1-42 verhindert . Es ist möglich, dass “this compound” ähnliche bioaktive Eigenschaften aufweisen könnte.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future research directions for “tert-butyl N-(4-amino-3,3-difluorobutyl)carbamate” would depend on its potential applications. If it has interesting biological activity, it could be studied further as a potential therapeutic agent. Alternatively, if it has unique chemical reactivity, it could be studied in the context of synthetic chemistry .
Eigenschaften
IUPAC Name |
tert-butyl N-(4-amino-3,3-difluorobutyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18F2N2O2/c1-8(2,3)15-7(14)13-5-4-9(10,11)6-12/h4-6,12H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMXXEOUAHXYGFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(CN)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
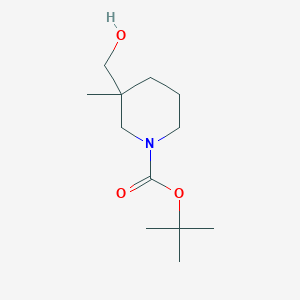
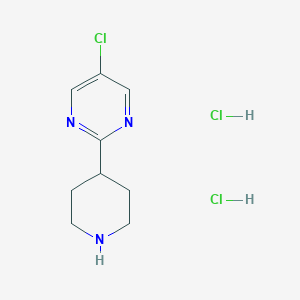
![2-methyl-1,5,6,7,8,9-hexahydro-11H-pyrrolo[3',2':4,5]pyrimido[1,2-a]azepin-11-one](/img/structure/B2429167.png)
![N-[2-[3-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide](/img/structure/B2429168.png)
![2-Ethyl-5-((4-(4-methoxyphenyl)piperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2429169.png)
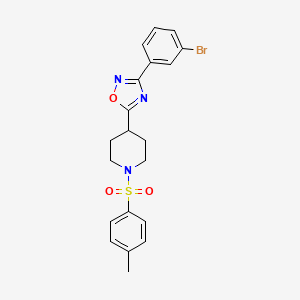
![2-[(1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2429171.png)
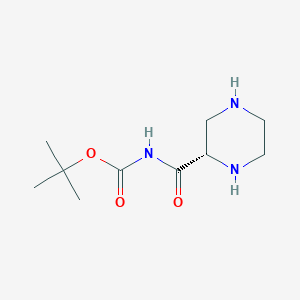
![2-[7-(4-fluoroanilino)-3-oxo[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl]-N~1~-methyl-N~1~-phenylacetamide](/img/structure/B2429174.png)
![N-(3-acetylphenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2429176.png)
![3-chloro-5-(trifluoromethyl)-N'-{[3-(trifluoromethyl)benzoyl]oxy}-2-pyridinecarboximidamide](/img/structure/B2429178.png)

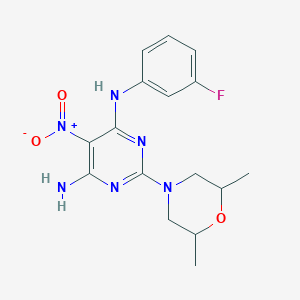
![3-(2-ethoxyethyl)-8-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2429185.png)
